molecular formula C32H36FNO4 B14892195 tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B14892195
M. Wt: 517.6 g/mol
InChI Key: GGOCDSGMKFPPHB-MHLNXUHPSA-N
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Description

tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dioxane ring

Preparation Methods

The synthesis of tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the benzo[k]phenanthridin core, the introduction of the cyclopropyl and fluorine groups, and the construction of the dioxane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzo[k]phenanthridin moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the saturation of double bonds.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions with reagents like sodium iodide or potassium tert-butoxide.

Scientific Research Applications

tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate include:

    tert-Butyl acetate: A simpler ester with a similar tert-butyl group but lacking the complex benzo[k]phenanthridin and dioxane structures.

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups, which are known for their unique chemical reactivity and stability.

    Fluorinated benzo[k]phenanthridin derivatives: Compounds with similar fluorinated aromatic structures, which are often studied for their potential biological activity.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H36FNO4

Molecular Weight

517.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)16-20-15-27(37-32(4,5)36-20)24-17-25-29(21-13-12-19(33)14-23(21)24)22-8-6-7-9-26(22)34-30(25)18-10-11-18/h6-9,12-14,18,20,24,27H,10-11,15-17H2,1-5H3/t20-,24+,27+/m1/s1

InChI Key

GGOCDSGMKFPPHB-MHLNXUHPSA-N

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)[C@H]2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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